molecular formula C14H20BrNO2 B1222614 trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr CAS No. 59424-69-0

trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr

Cat. No.: B1222614
CAS No.: 59424-69-0
M. Wt: 314.22 g/mol
InChI Key: VHGNBOCXAPQHAE-MHDYBILJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a quinoline backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr typically involves multi-step organic reactionsThe final step often involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of the quinoline ring .

Scientific Research Applications

trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, altering their activity. Additionally, the quinoline backbone can intercalate with DNA or interact with other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

59424-69-0

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

(4aR,10bR)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline-7,8-diol;hydrobromide

InChI

InChI=1S/C14H19NO2.BrH/c1-15-8-2-3-10-9-5-7-13(16)14(17)11(9)4-6-12(10)15;/h5,7,10,12,16-17H,2-4,6,8H2,1H3;1H/t10-,12-;/m1./s1

InChI Key

VHGNBOCXAPQHAE-MHDYBILJSA-N

Isomeric SMILES

CN1CCC[C@H]2[C@H]1CCC3=C2C=CC(=C3O)O.Br

SMILES

CN1CCCC2C1CCC3=C2C=CC(=C3O)O.Br

Canonical SMILES

CN1CCCC2C1CCC3=C2C=CC(=C3O)O.Br

Synonyms

GJH 166
GJH-166
GJH-166, (trans)-isomer
GJH-166, hydrobromide, (cis)-isomer
trans-4-methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline hydrobromide

Origin of Product

United States

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